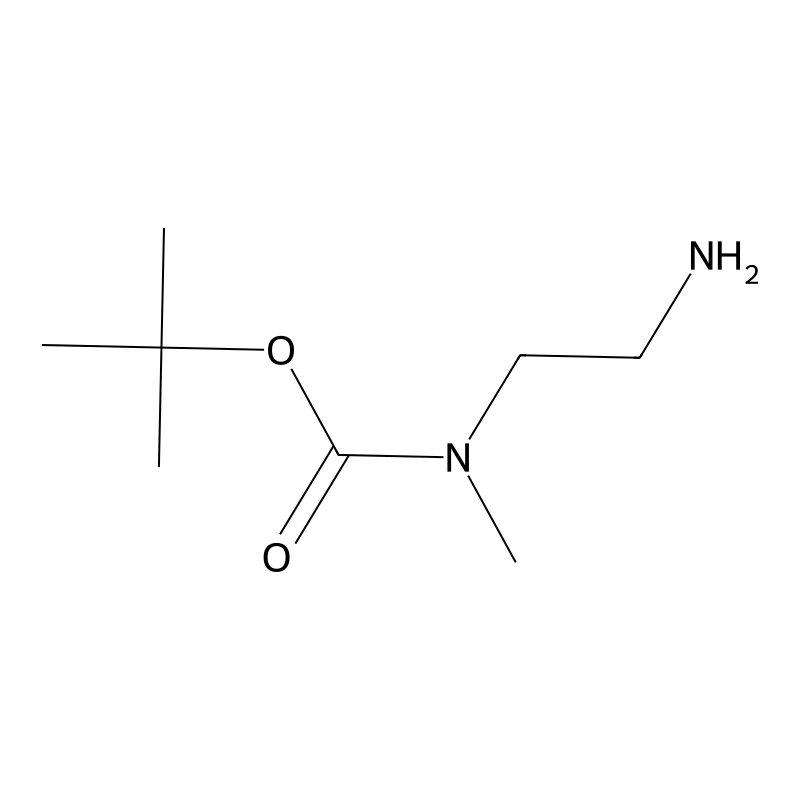

N-Boc-N-methylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Boc-N-methylethylenediamine, also known as tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, is a chemical compound used in organic synthesis as a building block for the preparation of various molecules and drugs [, , ]. Its primary function lies in its ability to introduce a protected primary amine group into a target molecule.

Protecting group strategy

N-Boc-N-methylethylenediamine contains a tert-butyloxycarbonyl (Boc) protecting group, which shields the primary amine functionality from unwanted reactions during the synthesis process [, , ]. This protection ensures the amine group remains unreactive until a specific deprotection step is introduced later in the synthesis. This strategy allows for the selective modification of other functional groups within the molecule without affecting the amine group.

Applications in drug discovery

N-Boc-N-methylethylenediamine finds its application in the synthesis of various pharmaceutical agents, including:

- Antiviral drugs: The protected amine group of N-Boc-N-methylethylenediamine can be strategically incorporated into the structure of antiviral drugs, allowing for targeted modifications at other sites of the molecule [].

- Anticancer agents: Similar to antiviral drugs, N-Boc-N-methylethylenediamine can serve as a building block for the synthesis of anticancer agents, enabling the introduction of the amine group at a specific stage of the synthesis [].

- Peptide synthesis: The protected amine functionality of N-Boc-N-methylethylenediamine is valuable in peptide synthesis, allowing for the creation of specific peptide sequences with tailored properties [].

Deprotection and final product

Following the incorporation of N-Boc-N-methylethylenediamine into the target molecule, the Boc protecting group is removed under specific conditions to reveal the free amine group [, , ]. This deprotection step unveils the amine functionality, allowing it to participate in further reactions and ultimately contribute to the final structure and desired properties of the target molecule.

N-Boc-N-methylethylenediamine is a chemical compound with the molecular formula and a molecular weight of 174.24 g/mol. It is classified as a tert-butyl carbamate derivative and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of N-methyl-ethylenediamine. This compound is known for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it significant in various biochemical applications .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding N-methylethylenediamine.

- Coupling Reactions: It can react with activated carboxylic acids to form amides, which is crucial in peptide synthesis.

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in various substitution reactions.

These reactions highlight its utility in organic synthesis, particularly in the preparation of complex molecules .

Several synthetic routes have been developed for N-Boc-N-methylethylenediamine:

- From Ethylenediamine: The reaction of ethylenediamine with tert-butyl chloroformate leads to the formation of N-Boc-N-methylethylenediamine.

- Using Protected Amines: Starting from N-methyl-ethylenediamine, treatment with tert-butyl chloroformate under basic conditions yields the desired compound .

- Alternative Routes: Various synthetic pathways involving different starting materials and reagents have been documented, showcasing its versatility in organic synthesis .

N-Boc-N-methylethylenediamine finds applications in:

- Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and other biologically active compounds.

- Drug Development: Its ability to penetrate biological membranes makes it a candidate for drug formulation.

- Chemical Research: Utilized in laboratories for various synthetic methodologies due to its reactivity and stability .

N-Boc-N-methylethylenediamine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C8H18N2O2 | 1.00 |

| tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate | C10H20N2O4 | 0.93 |

| tert-Butyl (2-hydroxyethyl)(methyl)carbamate | C7H15N1O3 | 0.90 |

| tert-Butyl (2-(methylamino)ethyl)carbamate | C8H18N2O2 | 0.90 |

| tert-Butyl methyl(2-oxoethyl)carbamate | C8H15N1O3 | 0.88 |

These compounds exhibit varying degrees of similarity based on structural features like functional groups and carbon chain length. The unique aspect of N-Boc-N-methylethylenediamine lies in its specific Boc-protection strategy, enhancing its stability and reactivity compared to others .

XLogP3

GHS Hazard Statements

H314 (85.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant